

An In-depth Technical Guide to the Chemical Properties of Diludine

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Compound of Interest

Compound Name: Diludine

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Abstract

Diludine, also known as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate or Hantzsch ester, is a versatile organic compound with significant applications in chemical synthesis and potential therapeutic areas. As a potent antioxidant and a mild reducing agent, its chemical properties are of considerable interest to researchers in drug development and organic chemistry. This technical guide provides a comprehensive overview of the core chemical properties of **Diludine**, including its physicochemical characteristics, spectroscopic data, and reactivity. Detailed experimental protocols for its synthesis and representative applications are provided, alongside a mechanistic exploration of its key chemical transformations. All quantitative data is summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Physicochemical Properties

Diludine is a pale yellow to light green crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₉ NO ₄	[1]
Molecular Weight	253.29 g/mol	[1]
Melting Point	178-183 °C	[2]
Appearance	Light yellow to yellow to green powder/crystal	
Predicted pKa	3.50 ± 0.70	[2]
UV-Vis λmax	374 nm (in Ethanol)	[1][2]

Solubility

Diludine is soluble in various organic solvents. A detailed study of its mole fraction solubility in sixteen different monosolvents at various temperatures has been conducted. The data indicates that solubility generally increases with temperature.

Solvent	Temperature (K)	Mole Fraction (x10 ³)
Methanol	273.15	1.85
	298.15	4.12
	323.15	8.89
Ethanol	273.15	1.53
	298.15	3.65
	323.15	8.21
Acetone	273.15	6.88
	298.15	15.63
	323.15	33.51
Ethyl Acetate	273.15	3.98
	298.15	9.07
	323.15	19.56
Toluene	273.15	1.15
	298.15	2.98
	323.15	7.14
Acetonitrile	273.15	2.21
	298.15	5.01
	323.15	10.78

Note: This table presents a selection of the available solubility data. For a comprehensive dataset across all sixteen solvents, please refer to the original publication.

Spectroscopic Properties

The structural elucidation of **Diludine** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR): The ^1H NMR spectrum of **Diludine** exhibits characteristic signals corresponding to the protons in its structure.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.5-7.0	br s	1H	N-H
~4.0	q	4H	-O-CH ₂ -CH ₃
~3.2	s	2H	C ₄ -H ₂
~2.2	s	6H	C ₂ , C ₆ -CH ₃
~1.2	t	6H	-O-CH ₂ -CH ₃

^{13}C NMR (Carbon NMR): The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~168	C=O (ester)
~144	C ₂ , C ₆
~104	C ₃ , C ₅
~59	-O-CH ₂ -
~25	C ₄
~19	C ₂ , C ₆ -CH ₃
~15	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **Diludine** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Sharp	N-H stretch
~2980	Medium	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (ester)
~1650	Strong	C=C stretch (dihydropyridine ring)
~1215	Strong	C-O stretch (ester)

UV-Visible (UV-Vis) Spectroscopy

Diludine exhibits a maximum absorbance (λ_{max}) at approximately 374 nm when dissolved in ethanol[1][2]. This absorption is characteristic of the dihydropyridine chromophore.

Crystal Structure

While the crystal structure of **Diludine** itself is not readily available in the searched literature, analysis of closely related derivatives, such as diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate, reveals key structural features[3][4][5]. In this derivative, the 1,4-dihydropyridine ring adopts a flattened boat conformation[3]. The substituents at the 3 and 5 positions (ethoxycarbonyl groups) are twisted in opposite directions[3]. The planarity of the dihydropyridine ring is a crucial factor influencing its chemical reactivity, particularly its ability to act as a hydride donor.

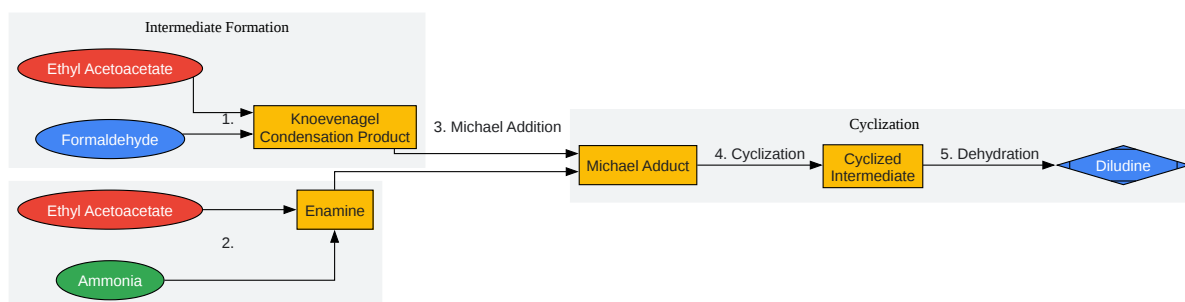
Chemical Reactivity and Mechanisms

Hantzsch Pyridine Synthesis

Diludine is synthesized via the Hantzsch pyridine synthesis, a multi-component reaction involving an aldehyde (formaldehyde for **Diludine**), a β -ketoester (ethyl acetoacetate), and a nitrogen source (ammonia or ammonium acetate)[6].

The overall reaction can be depicted as follows: $2 \text{CH}_3\text{COCH}_2\text{COOC}_2\text{H}_5 + \text{CH}_2\text{O} + \text{NH}_3 \rightarrow \text{C}_{13}\text{H}_{19}\text{NO}_4 + 2 \text{H}_2\text{O}$

The mechanism involves a series of condensation and addition reactions, initiated by the Knoevenagel condensation of one equivalent of ethyl acetoacetate with formaldehyde and the formation of an enamine from the second equivalent of ethyl acetoacetate and ammonia. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.

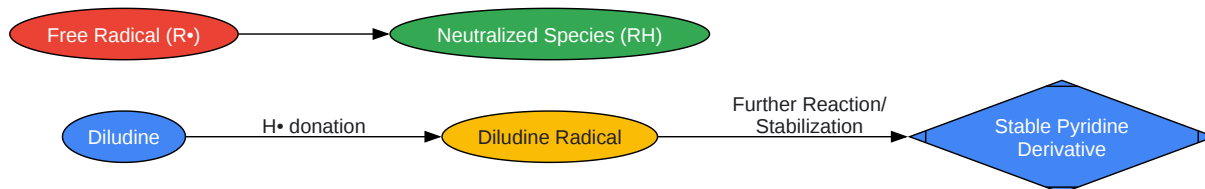


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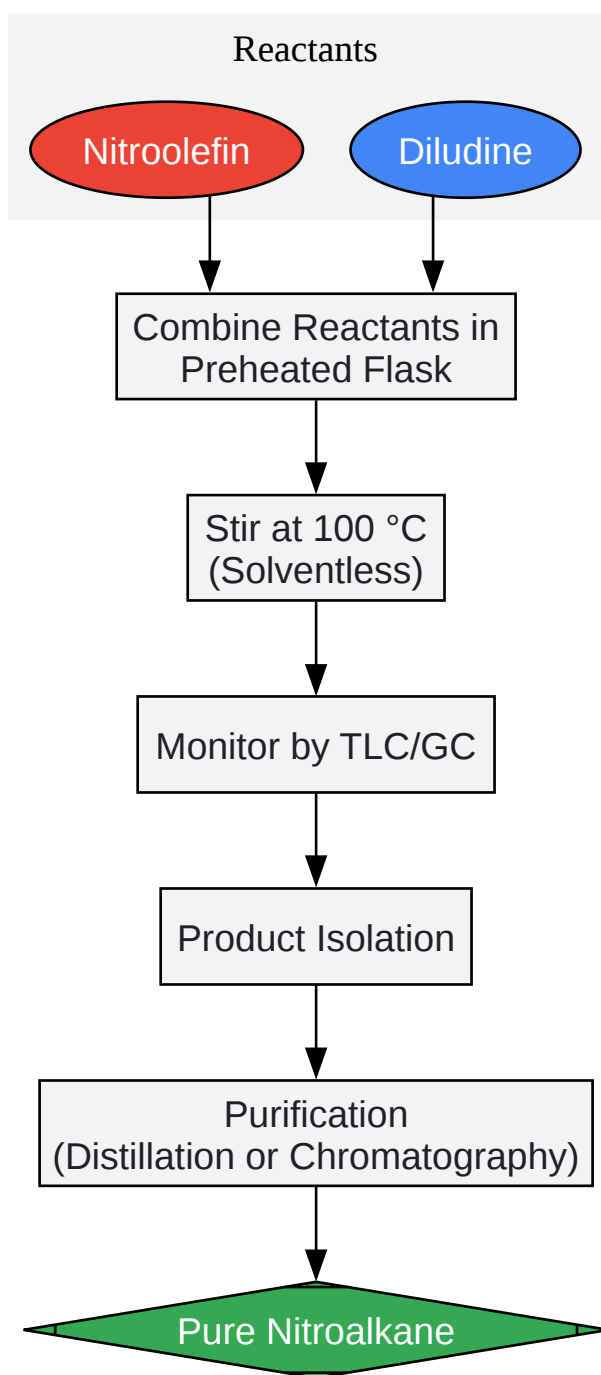
Hantzsch Synthesis of **Diludine**

Antioxidant Activity

Diludine and other 1,4-dihydropyridines are known for their antioxidant properties. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thereby terminating radical chain reactions. The dihydropyridine ring is the active moiety responsible for this activity. The mechanism involves the transfer of a hydrogen atom from the nitrogen atom or the C4 position of the dihydropyridine ring to a free radical.







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